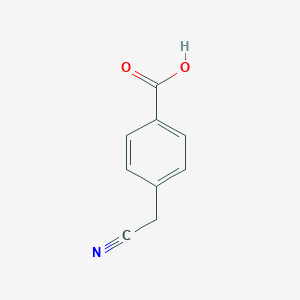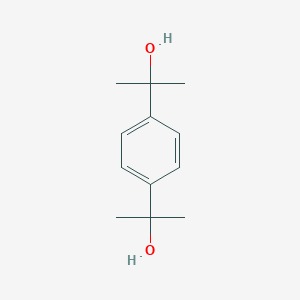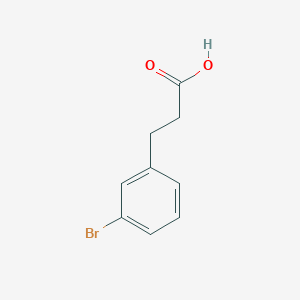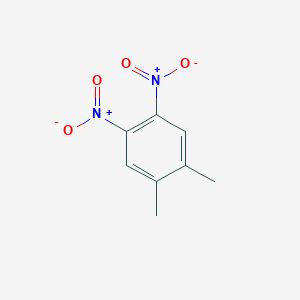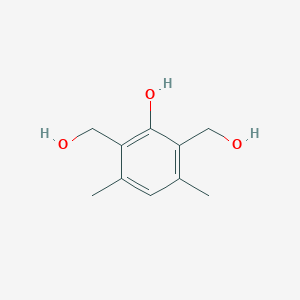
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol (BHMDP) is a phenolic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, agriculture, and industry. BHMDP is a white crystalline powder that is soluble in water and has a molecular formula of C10H14O3.
作用機序
The mechanism of action of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is not fully understood. However, it has been suggested that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
In vivo studies have shown that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has several advantages for lab experiments. It is easy to synthesize, has high purity, and is relatively stable. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is also soluble in water, making it easy to administer to cells or animals.
However, there are also some limitations to the use of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol in lab experiments. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has low bioavailability, which may limit its effectiveness in vivo. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol also has limited solubility in organic solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol. In medicine, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as a treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as a plant growth regulator and herbicide. In industry, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as an adhesive and coating material.
Conclusion:
In conclusion, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is a phenolic compound that has potential applications in various fields such as medicine, agriculture, and industry. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol also has plant growth-promoting and herbicidal properties, making it a potential candidate for the development of new fertilizers and herbicides. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has adhesive properties, making it a potential candidate for the development of new adhesives and coatings. Further studies are needed to investigate the full potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol in these fields.
合成法
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol can be synthesized through several methods such as the reaction of 2,6-dimethylphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 2,6-dimethylphenol with paraformaldehyde and hydrogen peroxide in the presence of a catalyst. Both methods yield 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol with high purity and yield.
科学的研究の応用
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been extensively studied for its potential applications in various fields. In medicine, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
In industry, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have adhesive properties, making it a potential candidate for the development of new adhesives and coatings.
特性
CAS番号 |
22002-36-4 |
|---|---|
製品名 |
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol |
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
2,6-bis(hydroxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3,11-13H,4-5H2,1-2H3 |
InChIキー |
DHQDXPIEOYLUBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
正規SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



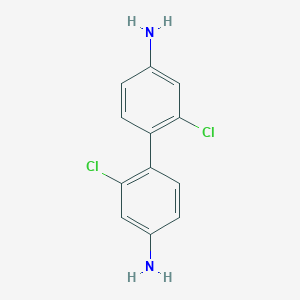
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
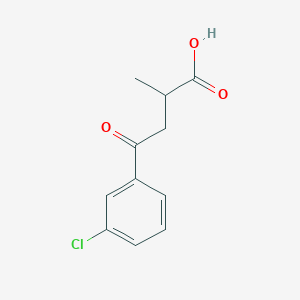
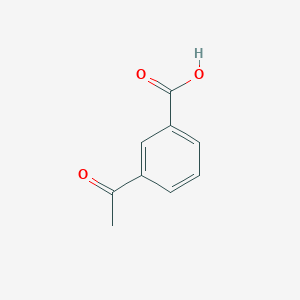
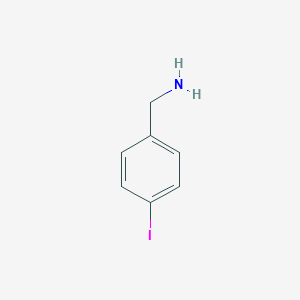
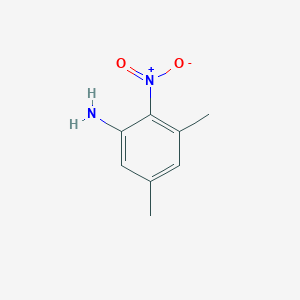
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
